molecular formula C22H17NO3 B4392985 N-(2,3-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

N-(2,3-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No. B4392985
M. Wt: 343.4 g/mol
InChI Key: BBDJAMRMVAFKLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide, also known as DMHBC, is a synthetic compound that has been widely studied for its potential use in various scientific research applications.

Mechanism of Action

N-(2,3-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide works by inhibiting the activity of enzymes known as histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression, and their inhibition can lead to changes in the expression of genes that are involved in cell growth and differentiation. This can result in the inhibition of cancer cell growth and the promotion of cell differentiation in neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been shown to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,3-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is that it is a synthetic compound, which means that its purity and potency can be precisely controlled. Additionally, its mechanism of action is well-understood, which allows for more targeted and specific experiments. However, one limitation is that it may not be effective in all types of cancer or neurodegenerative diseases, and its potential side effects and toxicity need to be further studied.

Future Directions

There are several future directions for research on N-(2,3-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-(2,3-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide. Another area of interest is the investigation of N-(2,3-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide's potential use in combination with other cancer therapies or neuroprotective agents. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2,3-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide for maximum efficacy and minimal toxicity.

Scientific Research Applications

N-(2,3-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been studied for its potential use in cancer research due to its ability to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3/c1-13-6-5-9-19(14(13)2)23-21(24)18-12-17-16-8-4-3-7-15(16)10-11-20(17)26-22(18)25/h3-12H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDJAMRMVAFKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.